molecular formula C8H10ClNO2S B13345510 (3-Chloro-4-(methylsulfonyl)phenyl)methanamine

(3-Chloro-4-(methylsulfonyl)phenyl)methanamine

Cat. No.: B13345510
M. Wt: 219.69 g/mol
InChI Key: IDQMKBAXWFGABD-UHFFFAOYSA-N
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Description

(3-Chloro-4-(methylsulfonyl)phenyl)methanamine is an organic compound characterized by the presence of a chloro group, a methylsulfonyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(methylsulfonyl)phenyl)methanamine typically involves the introduction of the chloro and methylsulfonyl groups onto a benzene ring, followed by the addition of the methanamine group. One common method involves the chlorination of a suitable precursor, followed by sulfonation and subsequent amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing robust reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the methylsulfonyl group, reducing it to a methylthio group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or methanol can be employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated or methylthio derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(3-Chloro-4-(methylsulfonyl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-(methylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

    (4-(Methylsulfonyl)phenyl)methanamine: Lacks the chloro group, which may affect its reactivity and biological activity.

    (3-Chloro-5-(methylsulfonyl)phenyl)methanamine: Similar structure but with the chloro group in a different position, potentially leading to different chemical and biological properties.

Uniqueness: The presence of both the chloro and methylsulfonyl groups in (3-Chloro-4-(methylsulfonyl)phenyl)methanamine imparts unique reactivity and potential biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

(3-chloro-4-methylsulfonylphenyl)methanamine

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3

InChI Key

IDQMKBAXWFGABD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

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